molecular formula C16H15ClN2O4 B2388236 [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 878567-39-6

[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No. B2388236
CAS RN: 878567-39-6
M. Wt: 334.76
InChI Key: DTHBNPIIBTXLKT-UHFFFAOYSA-N
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Description

[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound, also known as EPMC, is a pyridine derivative that has been synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that are involved in various biological processes. [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects, depending on the application. In medicinal chemistry, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In material science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been used as a building block for the synthesis of materials with unique properties, such as high thermal stability and electrical conductivity. In agricultural science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a pesticide and herbicide, with promising results in controlling pests and weeds.

Advantages and Limitations for Lab Experiments

The advantages of using [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in lab experiments include its high purity, stability, and versatility. [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be easily synthesized and modified to suit different applications. However, the limitations of using [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in lab experiments include its potential toxicity and limited solubility in some solvents.

Future Directions

There are several future directions for research on [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate and its potential as a drug candidate for various diseases. In material science, further studies are needed to explore the properties of materials synthesized using [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate and their potential applications. In agricultural science, further studies are needed to optimize the use of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate as a pesticide and herbicide and to minimize its potential environmental impact.
In conclusion, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its potential as a drug candidate, building block for materials synthesis, and pesticide/herbicide. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves a multistep reaction process that starts with the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The resulting compound is then reacted with 4-ethoxyaniline to form 4-ethoxyphenyl 2-chloropyridine-3-carboxylate. Finally, the compound is treated with methyl isocyanate to form [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been optimized to achieve high yields and purity.

Scientific Research Applications

[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has shown promise as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been used as a building block for the synthesis of novel materials with unique properties. In agricultural science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-2-22-12-7-5-11(6-8-12)19-14(20)10-23-16(21)13-4-3-9-18-15(13)17/h3-9H,2,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHBNPIIBTXLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

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